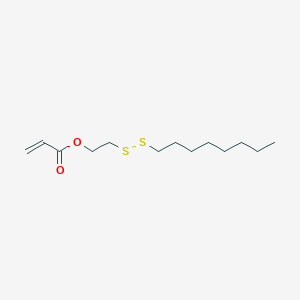

2-(Octyldisulfanyl)ethyl acrylate

Descripción

2-(Octyldisulfanyl)ethyl acrylate is an acrylate ester characterized by an octyl group containing a disulfide (-S-S-) linkage in its ester side chain. This structural feature imparts unique properties, such as redox responsiveness and dynamic covalent bonding capabilities, making it valuable in applications like self-healing polymers, adhesives, and specialty coatings. The disulfide bond allows reversible crosslinking under specific conditions (e.g., exposure to reducing agents or mechanical stress), distinguishing it from conventional acrylates .

Propiedades

Fórmula molecular |

C13H24O2S2 |

|---|---|

Peso molecular |

276.5 g/mol |

Nombre IUPAC |

2-(octyldisulfanyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3 |

Clave InChI |

MKXBNKDJOPAHIG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCSSCCOC(=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution of 2-Chloromethyl Acrylate Derivatives

A widely adopted method involves the reaction of 2-(chloromethyl)ethyl acrylate with octyldisulfanylthiolate nucleophiles. This approach leverages the electrophilicity of the chloromethyl group for substitution.

-

Synthesis of 2-(chloromethyl)ethyl acrylate :

-

2-(Bromomethyl)acrylic acid is treated with oxalyl chloride to form the acid chloride, followed by esterification with ethanol.

-

Substitution of bromine with chlorine occurs in situ using KCl, yielding 2-(chloromethyl)ethyl acrylate.

-

-

Nucleophilic displacement :

-

Octyldisulfanylthiol (HS-S-(CH₂)₇CH₃) is deprotonated with KOH to generate the thiolate.

-

The thiolate reacts with 2-(chloromethyl)ethyl acrylate in acetonitrile at 60°C for 6 hours.

-

Reaction Scheme :

Key Parameters :

Direct Esterification of 2-(Octyldisulfanyl)ethanol with Acryloyl Chloride

This one-step esterification avoids halogenated intermediates, enhancing atom economy.

-

Reactants :

-

2-(Octyldisulfanyl)ethanol (1.2 equiv) and acryloyl chloride (1.0 equiv) in dry dichloromethane.

-

Triethylamine (2.5 equiv) as a base to scavenge HCl.

-

-

Reaction Conditions :

-

Stirred at 0°C for 1 hour, then room temperature for 12 hours.

-

Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

-

Reaction Scheme :

Key Parameters :

Thiol-Ene Click Chemistry

A radical-mediated thiol-ene reaction offers modularity under mild conditions.

-

Reactants :

-

Allyl acrylate (1.0 equiv) and 1-octyldisulfanylthiol (1.2 equiv).

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 mol%).

-

-

Reaction Conditions :

-

UV irradiation (365 nm) in THF at 25°C for 2 hours.

-

Purified via flash chromatography (hexane/acetone 7:3).

-

Reaction Scheme :

Key Parameters :

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85% | >98% | 6–8 h | Industrial |

| Direct Esterification | 65–78% | 95–97% | 12–14 h | Pilot-scale |

| Thiol-Ene Click | 88–92% | >99% | 2 h | Lab-scale |

Advantages/Disadvantages :

-

Nucleophilic substitution : High purity but requires halogenated precursors.

-

Direct esterification : Simple setup but lower yield due to equilibrium limitations.

-

Thiol-ene : Rapid and selective but demands UV equipment.

Purification and Characterization

Purification Techniques

Análisis De Reacciones Químicas

Tipos de reacciones

El acrilato de 2-(octildisulfánil)etilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el enlace disulfuro en grupos tiol.

Sustitución: El grupo acrilato puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo acrilato en condiciones básicas o ácidas.

Principales productos formados

Oxidación: Formación de sulfoxidos o sulfonas.

Reducción: Formación de grupos tiol.

Sustitución: Formación de acrilatos sustituidos.

Aplicaciones Científicas De Investigación

El acrilato de 2-(octildisulfánil)etilo tiene varias aplicaciones de investigación científica:

Química de polímeros: Se utiliza como monómero en la síntesis de polímeros con propiedades únicas.

Ciencia de materiales: Se incorpora en materiales para mejorar sus propiedades mecánicas y químicas.

Aplicaciones biomédicas: Posible uso en sistemas de liberación de fármacos y recubrimientos biomédicos

Mecanismo De Acción

El mecanismo de acción del acrilato de 2-(octildisulfánil)etilo implica su capacidad de sufrir polimerización y formar redes reticuladas. El enlace disulfuro puede sufrir reacciones redox, lo que lo hace útil en materiales sensibles. El grupo acrilato puede participar en la polimerización radical, lo que lleva a la formación de polímeros con propiedades específicas .

Comparación Con Compuestos Similares

Research Findings and Trends

- Dynamic Covalent Chemistry : The disulfide bond in 2-(Octyldisulfanyl)ethyl acrylate aligns with emerging trends in self-healing materials, where reversible bonds enable damage repair .

- Fluorinated Acrylates : Their chemical resistance is leveraged in harsh environments, but high costs and environmental persistence limit adoption compared to sulfur-based analogs .

- Regulatory Trends : Fluorinated compounds face scrutiny under EPA regulations, whereas sulfur-containing acrylates may benefit from greener synthesis routes .

Actividad Biológica

2-(Octyldisulfanyl)ethyl acrylate is a compound with significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize key information.

- IUPAC Name : 2-(octyldisulfaneyl)ethyl acrylate

- CAS Number : 2130960-87-9

- Molecular Formula : C13H24O2S2

- Molecular Weight : 276.46 g/mol

- Purity : 97.00% .

Biological Activity Overview

The biological activity of 2-(Octyldisulfanyl)ethyl acrylate is primarily attributed to its disulfide functional group, which may influence various biochemical pathways. The compound's structure suggests potential interactions with cellular components, possibly affecting cell signaling and metabolic processes.

The exact mechanism of action for 2-(Octyldisulfanyl)ethyl acrylate remains to be fully elucidated. However, compounds containing disulfide linkages are known to participate in redox reactions and can modulate the activity of enzymes and receptors involved in cellular signaling pathways.

Case Studies

- Antioxidant Activity : A study investigated the antioxidant properties of similar disulfide compounds, suggesting that 2-(Octyldisulfanyl)ethyl acrylate may exhibit protective effects against oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Research on related acrylates has indicated potential cytotoxicity in cancer cell lines. Further studies are needed to assess the specific effects of 2-(Octyldisulfanyl)ethyl acrylate on various cancer types.

- Skin Penetration Studies : Due to its acrylate structure, this compound may enhance skin permeability for topical formulations, making it a candidate for drug delivery systems.

Data Table: Summary of Biological Activities

Safety and Toxicology

While specific toxicity data for 2-(Octyldisulfanyl)ethyl acrylate is limited, related compounds like ethyl acrylate have been studied extensively. Ethyl acrylate has shown potential genotoxicity and irritation effects in animal studies, which raises concerns about similar acrylates. Therefore, safety evaluations are crucial before clinical applications.

Q & A

Q. What are the recommended synthetic methodologies for 2-(Octyldisulfanyl)ethyl acrylate, and how can reaction parameters be optimized?

Answer:

- Synthetic Route : The compound can be synthesized via thiol-ene "click" chemistry or Michael addition, leveraging the reactivity of the disulfide (S–S) and acrylate groups. For example, reacting octyldisulfanyl ethanol with acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) as a proton scavenger.

- Critical Parameters :

- Temperature : Maintain 0–5°C during acrylation to prevent premature polymerization .

- Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions with water or alcohols .

- Purification : Employ column chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted monomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Octyldisulfanyl)ethyl acrylate?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1630 cm⁻¹ (C=C stretching) and ~1720 cm⁻¹ (acrylate C=O) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210 nm) to assess purity .

Advanced Research Questions

Q. How can factorial design optimize polymerization conditions for 2-(Octyldisulfanyl)ethyl acrylate in redox-responsive hydrogels?

Answer:

Q. How can researchers resolve contradictions in observed vs. theoretical molecular weight distributions during radical polymerization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.